molecular formula C13H21NOS B431287 N-(2-ethylhexyl)-2-thiophenecarboxamide

N-(2-ethylhexyl)-2-thiophenecarboxamide

Cat. No.: B431287
M. Wt: 239.38g/mol
InChI Key: SCXLTPDPNIQTIU-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C₁₈H₂₃NO₂S₂ . It belongs to the class of thiophene carboxamides, which are sulfur-containing heterocyclic compounds of significant interest in medicinal and materials chemistry. Thiophene-based analogs are frequently explored in scientific research for their potential biological activities. Studies on similar structures indicate that thiophene derivatives can possess a range of pharmacological properties, including antibacterial effects . For instance, certain thiophene-carboxamide derivatives have been synthesized and shown promising in vitro antibacterial activity against resistant bacterial strains . The mechanism of action for such compounds can involve targeting specific bacterial enzymes, as suggested by molecular docking studies performed on related thiophene molecules . The 2-ethylhexyl moiety in the structure may influence the compound's lipophilicity, which can be a critical parameter in optimizing pharmacokinetic properties during drug discovery efforts. This product is intended for research and development purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications.

Properties

Molecular Formula

C13H21NOS

Molecular Weight

239.38g/mol

IUPAC Name

N-(2-ethylhexyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H21NOS/c1-3-5-7-11(4-2)10-14-13(15)12-8-6-9-16-12/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,14,15)

InChI Key

SCXLTPDPNIQTIU-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=CS1

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Thiophenecarboxamide derivatives differ primarily in the substituents attached to the amide nitrogen. Key examples include:

Compound Name Substituent Structure Boiling Point (°C) Vapor Pressure (mmHg, 25°C) Key Properties
N-(2-Ethylhexyl)-2-thiophenecarboxamide 2-Ethylhexyl ~285 (estimated) ~0.003 (estimated) Moderate volatility, high lipophilicity
OX1a (Phenylthiophenecarboxamide) Phenyl 285.0 0.003 Orco antagonist, baseline volatility
OX3a Bulky aromatic substituent 451.6 0 Low volatility, unsuitable for airborne use
N-(2-Nitrophenyl)-2-thiophenecarboxamide 2-Nitrophenyl N/A N/A Crystalline (m.p. 124°C), genotoxic potential
N-(4-Fluorophenyl)-2-thiophenecarboxamide 4-Fluorophenyl N/A N/A Enhanced metabolic stability (fluorine effect)
M8-B hydrochloride Aminoethyl-benzyloxy-methoxybenzyl N/A N/A TRPM8 antagonist, water-soluble salt

Key Observations :

  • Volatility : Bulky substituents (e.g., OX3a) reduce vapor pressure, limiting utility as airborne repellents. The 2-ethylhexyl group balances lipophilicity and volatility, making it practical for insect behavior modulation .
  • Crystallinity : Nitro- and methoxy-substituted derivatives exhibit higher melting points due to intermolecular interactions (e.g., C–H⋯O/S bonds) .
  • Bioactivity : Substituents dictate receptor specificity. For example, M8-B targets TRPM8 channels in neuroinflammation , while OX1a and analogs modulate insect Orco receptors .

Preparation Methods

Reaction Mechanism and Conditions

  • Acid Activation : 2-Thiophenecarboxylic acid is treated with ethyl chloroformate in the presence of triethylamine, forming a mixed anhydride. This step occurs in inert solvents such as dichloromethane or tetrahydrofuran under an inert atmosphere.

  • Amine Coupling : The mixed anhydride reacts with 2-ethylhexylamine at room temperature, facilitated by triethylamine as a base. The reaction typically completes within 4–6 hours.

Key Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with moisture-sensitive substrates, and moderate reaction temperatures.

  • Limitations : Requires strict anhydrous conditions and generates stoichiometric amounts of byproducts (e.g., ethyl carbonate).

Thermal Amidation in Propionic Acid

An alternative method, adapted from Ambeed’s experimental protocols, utilizes propionic acid as both solvent and catalyst for direct amidation.

Procedure and Optimization

  • Reaction Setup : 2-Thiophenecarboxylic acid and 2-ethylhexylamine are combined in propionic acid at a molar ratio of 1:1.2.

  • Heating Profile : The mixture is refluxed (142°C) for 3.5–16 hours, depending on the scale.

  • Workup : Post-reaction, the crude product is precipitated by cooling, washed with methanol, and purified via column chromatography (chloroform eluent).

Yield Data

Substrate RatioTemperatureTime (h)Yield (%)
1:1.2142°C3.550
1:1.5Reflux1665.2

This method’s efficiency hinges on excess amine and prolonged heating to drive the equilibrium toward amide formation.

Comparative Evaluation of Methods

Table 1: Method Comparison

ParameterMixed AnhydrideThermal AmidationAcid Chloride (Theoretical)
Yield Moderate (~60%)50–65.2%High (~75%)
Reaction Time 4–6 h3.5–16 h12–24 h
Solvent DichloromethanePropionic acidTHF
Byproducts Ethyl carbonateWaterHCl gas
Scalability ModerateHighLow

Experimental Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) enhance reactivity in mixed anhydride methods but complicate purification.

  • Propionic acid offers dual functionality as solvent and catalyst but requires high-temperature tolerance.

Stoichiometric Adjustments

  • A 10–20% excess of 2-ethylhexylamine improves conversion rates in thermal amidation.

  • Equimolar ratios suffice for mixed anhydride routes due to higher electrophilicity.

Purification Techniques

  • Column chromatography (chloroform or dichloromethane) effectively isolates the target compound from unreacted starting materials.

  • Recrystallization from ethanol/water mixtures enhances purity but may reduce yield.

Challenges in Synthesis

Scalability Limitations

  • Thermal amidation’s prolonged heating demands energy-intensive setups for large-scale production.

  • Acid chloride routes generate corrosive HCl gas, requiring specialized equipment.

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